4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method can be performed under various conditions, including transition metal catalysis, metal-free oxidation, and photocatalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can contribute to its overall biological activity. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds with applications in organic synthesis and pharmaceutical chemistry . The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(12(19)20)8-10(11)13(14,15)16/h2-3,8H,4-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLQXGDOXPKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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